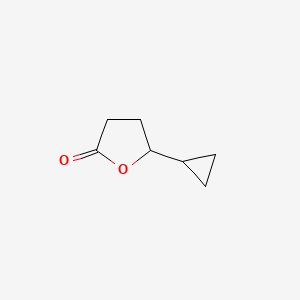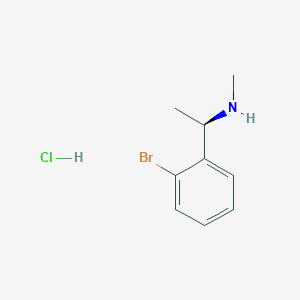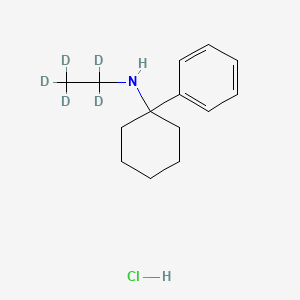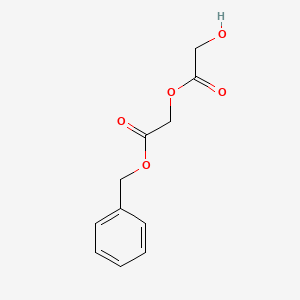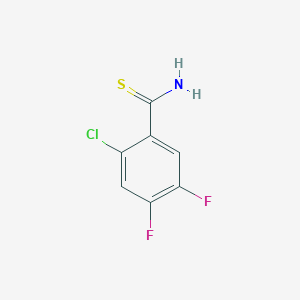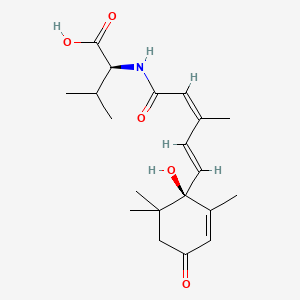
(+)-cis,trans-Abscisic Acid-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis,trans-Abscisic Acid-L-valine is a compound that combines the properties of abscisic acid and L-valine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-valine is an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-valine typically involves the esterification of abscisic acid with L-valine. This process can be carried out using various catalysts and solvents to optimize yield and purity. Common reaction conditions include the use of acid or base catalysts, elevated temperatures, and specific solvents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are engineered to produce L-valine, which is then chemically modified to form the desired compound. This method is preferred for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
(+)-cis,trans-Abscisic Acid-L-valine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant stress responses and developmental processes.
Medicine: Research explores its potential therapeutic effects, including its role in muscle metabolism and protein synthesis.
Industry: It is used in the production of various biochemical products and as a precursor in pharmaceutical synthesis
Mecanismo De Acción
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-valine involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-valine, on the other hand, is involved in protein synthesis and muscle metabolism through its incorporation into proteins and activation of signaling pathways such as the mTOR pathway .
Comparación Con Compuestos Similares
(+)-cis,trans-Abscisic Acid-L-valine can be compared with other branched-chain amino acids such as leucine and isoleucine. While all three amino acids play crucial roles in protein synthesis and muscle metabolism, L-valine is unique in its specific interactions and metabolic pathways. Additionally, the combination with abscisic acid provides unique properties not found in other branched-chain amino acids .
Similar Compounds
Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.
Isoleucine: Similar to leucine and valine, it plays a role in protein synthesis and energy production.
Propiedades
Fórmula molecular |
C20H29NO5 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |
Clave InChI |
COFZPSSKTBVYKR-HSVLTRNASA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


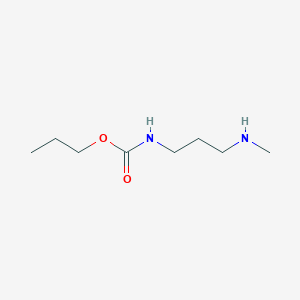
amine](/img/structure/B13444028.png)
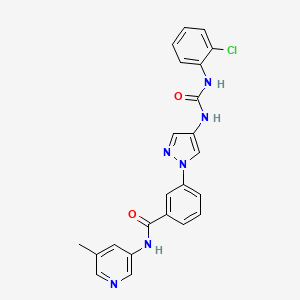
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
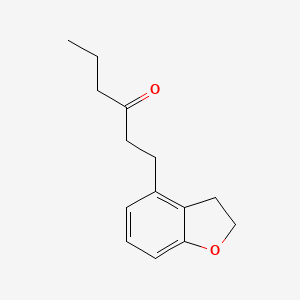


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
